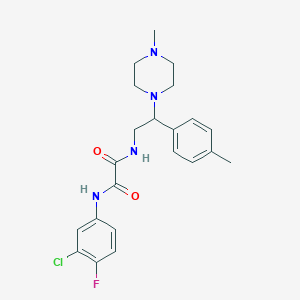

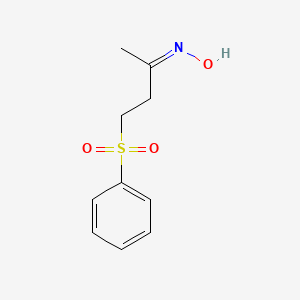

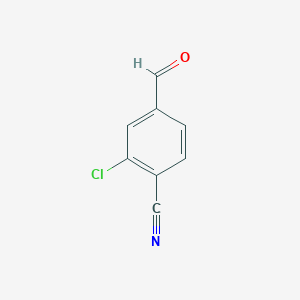

![molecular formula C16H9F3N2O3 B2592309 1H-isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone} CAS No. 339021-22-6](/img/structure/B2592309.png)

1H-isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1H-isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}” is a chemical compound . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of similar compounds has been achieved by the Knoevenagel condensation of 3-isochromanone with aromatic aldehydes . This process was improved by microwave irradiation on solid supports in the presence of various catalysts .Molecular Structure Analysis

The molecular formula of “1H-isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}” is C16H8ClF3N2O3. The average mass is 368.7 Da.Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-isochromene-1,3,4-trione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}” such as melting point, boiling point, and density are not specified in the available resources .Applications De Recherche Scientifique

Silver-Catalyzed Synthesis of Isochromene Derivatives

A study by Mariaule et al. (2014) demonstrated a silver-catalyzed domino hydroarylation/cycloisomerization reaction process using ortho-alkynylbenzaldehydes to produce aryl-functionalized 1H-isochromene with high yields. This method offers an efficient approach to synthesize functionalized isochromene derivatives, highlighting the compound's significance in creating structurally complex molecules with potential applications in material science and medicinal chemistry (Mariaule et al., 2014).

Catalysis and Hydrazone Ligations

Blanden et al. (2011) explored the use of 4-aminophenylalanine as a biocompatible nucleophilic catalyst for hydrazone ligations, offering a method for biomolecular labeling at neutral pH and low temperatures. This study underscores the application of hydrazone derivatives in bioconjugation and labeling techniques, which are crucial for biological and biochemical research (Blanden et al., 2011).

Lewis Pair Reactivity of Hydrazone Derivatives

Research by Uhl et al. (2016) on aluminum and gallium hydrazides demonstrated their ability to activate C–H bonds, showcasing the reactivity of hydrazone derivatives in catalyzing chemical transformations. Such findings contribute to the understanding of Lewis pair chemistry and its potential in developing new catalytic processes (Uhl et al., 2016).

Antimicrobial and Antiproliferative Activities

Pahonțu et al. (2017) synthesized and characterized metal complexes with isoniazid-derived hydrazone compounds, demonstrating significant antimicrobial and antiproliferative activities. This research highlights the compound's utility in creating bioactive metal complexes that could lead to the development of new therapeutic agents (Pahonțu et al., 2017).

Nonlinear Optical Properties

Meenatchi et al. (2021) studied the nonlinear optical properties of a hydrazone derivative, emphasizing its potential in photonic and optoelectronic applications. The research demonstrates the compound's relevance in developing materials with high nonlinear optical responses, which are essential for modern technological applications (Meenatchi et al., 2021).

Safety and Hazards

Propriétés

IUPAC Name |

1-hydroxy-4-[[3-(trifluoromethyl)phenyl]diazenyl]isochromen-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F3N2O3/c17-16(18,19)9-4-3-5-10(8-9)20-21-13-11-6-1-2-7-12(11)14(22)24-15(13)23/h1-8,22H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYGQIOFIZKZTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)OC(=C2C=C1)O)N=NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

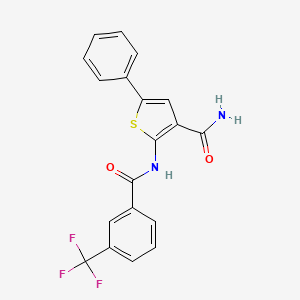

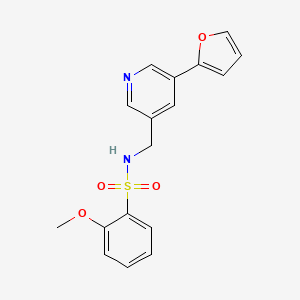

![2-[(4-Fluorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B2592241.png)

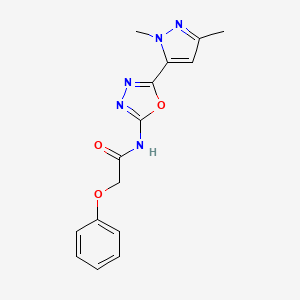

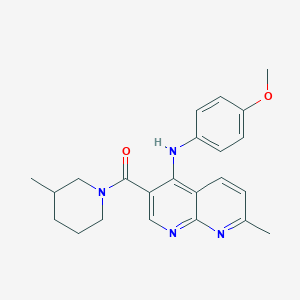

![N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2592243.png)

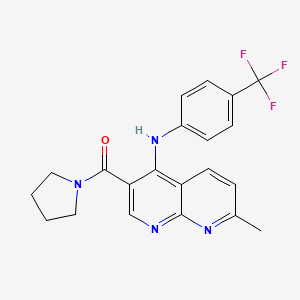

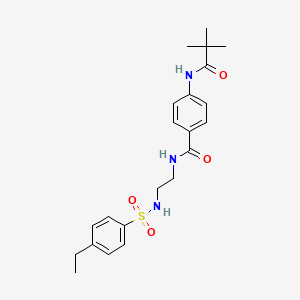

![2-chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzamide](/img/structure/B2592245.png)

![3-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]phenol](/img/structure/B2592246.png)

![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2592247.png)